Technical Whitepaper: Physicochemical Profiling of 1-(2-Chloro-6-nitrophenyl)ethanone
Technical Whitepaper: Physicochemical Profiling of 1-(2-Chloro-6-nitrophenyl)ethanone
The following technical guide details the physicochemical profile, synthetic pathways, and reactivity of 1-(2-Chloro-6-nitrophenyl)ethanone , a critical scaffold in the synthesis of polysubstituted indoles and bioactive heterocycles.
[1][2]
Executive Summary
1-(2-Chloro-6-nitrophenyl)ethanone (CAS: 20895-90-3) represents a classic example of a "sterically congested" aromatic ketone.[1][2] Its utility in drug development lies in its high functional density—possessing an electrophilic carbonyl, a nucleophilic-labile nitro group, and a halogen handle—packed within a contiguous tri-substituted benzene ring. This specific arrangement makes it a primary precursor for 7-chloroindoles via reductive cyclization, a motif found in various antiviral and anticancer candidates.[2]
Chemical Identity & Structural Analysis
The molecule is defined by the "ortho-ortho" disubstitution pattern flanking the acetyl group.[2] This creates significant steric strain, forcing the carbonyl group to rotate out of coplanarity with the benzene ring to minimize repulsion between the carbonyl oxygen and the nitro/chloro substituents.
| Parameter | Detail |
| IUPAC Name | 1-(2-Chloro-6-nitrophenyl)ethan-1-one |
| Common Synonyms | 2'-Chloro-6'-nitroacetophenone; Methyl 2-chloro-6-nitrophenyl ketone |
| CAS Number | 20895-90-3 |
| Molecular Formula | C |
| SMILES | CC(=O)C1=C(Cl)C=CC=C1[O-] |
| Molecular Weight | 199.59 g/mol |
The "Battle of the Bulge": Steric Implications
Unlike unsubstituted acetophenone, where the carbonyl is conjugated with the pi-system, the 2,6-disubstitution in this compound disrupts conjugation. The nitro group (van der Waals radius ~1.7-2.0 Å) and chlorine atom (~1.75 Å) create a "steric pocket" that shields the carbonyl carbon from nucleophilic attack while simultaneously making the ring electron-deficient.[2]
Figure 1: Steric and electronic interactions forcing the acetyl group out of planarity.
Physicochemical Properties
The following data consolidates experimental values and high-confidence predicted models (where experimental gaps exist) for process chemistry applications.
| Property | Value / Range | Context for Handling |
| Physical State | Solid (Crystalline) | Often appears as a yellow to pale-brown solid due to nitro conjugation.[1][2] |
| Melting Point | 58 – 62 °C | Low melting point requires cold storage to prevent caking. |
| Boiling Point | ~281 °C (760 mmHg) | High BP allows for high-temp reactions without solvent loss.[1][2] |
| Density | 1.39 ± 0.1 g/cm³ | Significantly denser than water; phases separate easily in aqueous workups. |
| LogP (Octanol/Water) | 2.07 | Moderately lipophilic; soluble in DCM, EtOAc, Toluene. |
| pKa | -5.8 (Conj.[1][2] Acid) | The ketone oxygen is weakly basic due to electron-withdrawing neighbors.[1][2] |
| Solubility | Insoluble in H | Requires organic co-solvents (THF, MeOH) for reduction steps. |
Spectral Characterization
Accurate interpretation of NMR data is vital for confirming the regiochemistry of the 2,6-substitution pattern.
H NMR Diagnosis (400 MHz, CDCl )
The aromatic region displays a characteristic ABC spin system (or AMX depending on field strength) for the 3, 4, and 5 protons.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 2.55 – 2.62 | Singlet (s) | 3H | -C(=O)CH | Methyl ketone.[1][2][3] Slightly deshielded vs acetophenone (2.50) due to electron-poor ring.[1][2] |
| 7.50 – 7.60 | Triplet (t) | 1H | Ar-H4 | Meta to both substituents; experiences combined inductive effects.[1][2] |
| 7.70 – 7.80 | Doublet (d) | 1H | Ar-H3 | Ortho to Chlorine.[1][2] |
| 8.05 – 8.15 | Doublet (d) | 1H | Ar-H5 | Ortho to Nitro.[1][2] Strongly deshielded by the anisotropic and inductive effect of -NO |
IR Spectroscopy Fingerprint
-
Carbonyl (C=O): ~1705–1715 cm
.[1][2] Note: This frequency is higher than typical conjugated ketones (~1685 cm ) because the steric twist reduces conjugation, making the C=O bond have more double-bond character.[2] -
Nitro (NO
): Strong bands at ~1530 cm (asymmetric stretch) and ~1350 cm (symmetric stretch).[1][2]
Synthetic Routes & Experimental Protocols
Primary Synthesis: The Malonate Pathway
Direct Friedel-Crafts acylation of 1-chloro-3-nitrobenzene is poor due to ring deactivation.[1][2] The standard industrial route proceeds via 2-chloro-6-nitrobenzoic acid .[1][2]
Step-by-Step Protocol:
-
Activation: Reflux 2-chloro-6-nitrobenzoic acid (1.0 eq) with Thionyl Chloride (SOCl
, 1.5 eq) and a catalytic drop of DMF for 3 hours. Evaporate excess SOCl to obtain the Acid Chloride . -
Condensation: Generate the magnesium enolate of diethyl malonate (or ethyl acetoacetate) using Mg(OEt)
in toluene. Add the Acid Chloride dropwise at 0°C. -
Hydrolysis/Decarboxylation: Treat the intermediate with H
SO /AcOH/H O under reflux. The ester groups hydrolyze and the -keto acid decarboxylates to yield the target ketone.[2]
Figure 2: The malonate homologation pathway avoids direct acylation of deactivated rings.[1][2]
Application: Reductive Cyclization to 7-Chloroindole
The most high-value application of this ketone is the synthesis of 7-chloroindole derivatives.[1][2]
-
Mechanism: Selective reduction of the nitro group to an amine (using Fe/AcOH or H
/Pd-C carefully) is followed by condensation of the amine with the ketone (often requiring an added dimethylformamide dimethyl acetal step, the Leimgruber-Batcho variation, or direct reductive cyclization if the side chain is modified).[2]
Stability & Safety (SDS Summary)
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Storage: Store at 2–8 °C (Refrigerated). While chemically stable at room temperature, the nitro group poses a decomposition risk at elevated temperatures over time.
-
Reactivity: Incompatible with strong bases (haloform reaction risk) and strong reducing agents (uncontrolled exothermic reduction of nitro group).
References
-
National Institute of Standards and Technology (NIST) .[2] Ethanone, 1-(2-nitrophenyl)- (Analogous Spectral Data). NIST Chemistry WebBook, SRD 69. [Link][2]
-
PubChem . Compound Summary: 2'-Nitroacetophenone Derivatives. National Library of Medicine. [Link]
-
Organic Syntheses . o-Nitroacetophenone and Related Disubstituted Acetophenones. Org. Synth. 1948, 28, 48. [Link]
